

Trimethyl(phenylethynyl)tin: A Guide to its ¹H and ¹³C NMR Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimethyl(phenylethynyl)tin	
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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **trimethyl(phenylethynyl)tin**. While a complete, peer-reviewed, and fully assigned public spectrum for this specific compound is not readily available in the searched literature, this document compiles the available information and presents expected spectral data based on analogous compounds and spectroscopic principles. This guide is intended to support researchers in the identification and characterization of this and related organotin compounds.

Introduction

Trimethyl(phenylethynyl)tin, with the chemical formula C₁₁H₁₄Sn, is an organotin compound that features a trimethyltin group bonded to a phenylethynyl moiety.[1] Organotin compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions. Accurate spectroscopic data is crucial for the verification of the synthesis and purity of such compounds. This guide focuses on the ¹H and ¹³C NMR data, which are fundamental for the structural elucidation of organic and organometallic molecules.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for **trimethyl(phenylethynyl)tin**. These predictions are based on the analysis of spectral data for



structurally similar compounds and known substituent effects in NMR spectroscopy. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for

Trimethyl(phenylethynyl)tin

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-Sn(CH₃)₃	0.2 - 0.4	S	9Н
Phenyl-H (ortho)	7.4 - 7.6	m	2H
Phenyl-H (meta, para)	7.2 - 7.4	m	3H

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data for

Trimethyl(phenylethynyl)tin

Carbon	Predicted Chemical Shift (δ, ppm)
-Sn(CH₃)₃	-8 to -10
C≡C-Sn	95 - 105
C≡C-Ph	105 - 115
Phenyl C (ipso)	120 - 125
Phenyl C (ortho, meta)	128 - 132
Phenyl C (para)	128 - 130

Molecular Structure

The structure of **trimethyl(phenylethynyl)tin** is presented below, illustrating the connectivity of the trimethyltin and phenylethynyl groups.

Caption: Molecular structure of trimethyl(phenylethynyl)tin.



Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for organotin compounds like **trimethyl(phenylethynyl)tin**. This protocol is based on standard laboratory practices.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the solid **trimethyl(phenylethynyl)tin** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
 present in the deuterated solvent, for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Spectrometer Setup:
- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300, 400, or 500 MHz instrument.
- The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.
- 3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate to cover the signals of interest.



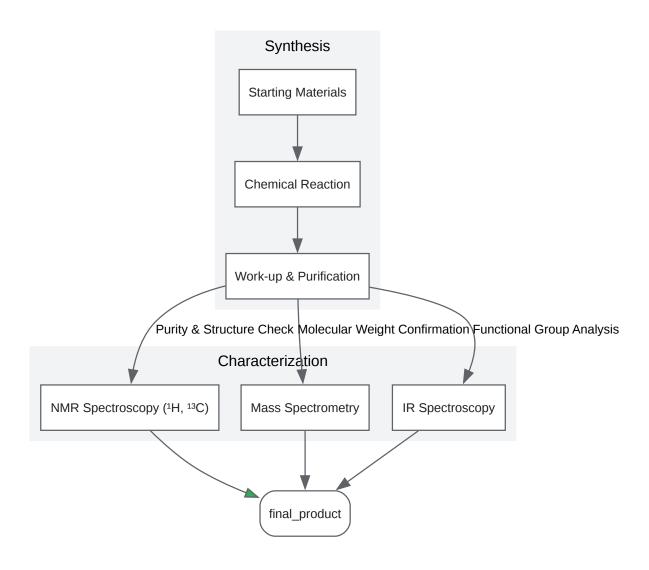
4. ¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of approximately -10 to 160 ppm should be sufficient.
- 5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- · Perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum.
- Reference the spectra to the TMS signal at 0.00 ppm.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an organometallic compound like **trimethyl(phenylethynyl)tin**.





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References

1. Trimethyl(phenylethynyl)tin | C11H14Sn | CID 2734139 - PubChem [pubchem.ncbi.nlm.nih.gov]



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